molecular formula C26H24N2O6 B14775197 N-Cbz-N5-xanthen-9-yl-D-glutamine

N-Cbz-N5-xanthen-9-yl-D-glutamine

Cat. No.: B14775197
M. Wt: 460.5 g/mol
InChI Key: LHCASNYXSAWPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic amino acid derivative designed for specialized applications in peptide synthesis and biochemical research. Its structure comprises a D-glutamine backbone with two key modifications:

  • N-Terminal Protection: A carbobenzyloxy (Cbz) group, which shields the α-amino group during synthetic processes.

This compound is particularly notable for its D-configuration, which distinguishes it from naturally occurring L-amino acids and may confer resistance to enzymatic degradation in biological systems. The xanthenyl moiety enhances hydrophobicity, influencing solubility and interaction with hydrophobic targets.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between N-Cbz-N5-xanthen-9-yl-D-glutamine and structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Protecting Group Stereochemistry Key Substituent Applications
This compound Not explicitly provided* ~500–550 (estimated) Not available Cbz (carbobenzyloxy) D-configuration Xanthen-9-yl (N5) Peptide synthesis, fluorescent probes
N-Cbz-L-glutamine C₁₃H₁₆N₂O₅ 280.27 Not listed Cbz L-configuration None (free side chain) Standard peptide synthesis
N-Cbz-L-glutamic acid 5-tert-butyl ester C₁₇H₂₃NO₆ 337.36 3886-08-6 Cbz L-configuration tert-Butyl ester (C5) Intermediate in branched peptide synthesis
N-Boc-N'-(9-xanthenyl)-L-glutamine Not explicitly provided Not available 119437-77-6 Boc (tert-butyloxycarbonyl) L-configuration Xanthen-9-yl (N') Protected amino acid for solid-phase synthesis

Key Comparative Insights

Protecting Group Dynamics

  • Cbz vs. Boc: Cbz (carbobenzyloxy): Requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for removal. Preferred for its stability under basic conditions. Boc (tert-butyloxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), making it compatible with solid-phase peptide synthesis (SPPS). Impact on Synthesis: The choice between Cbz and Boc dictates deprotection strategies. For example, N-Cbz derivatives are less suited for SPPS due to harsh deprotection requirements compared to Boc.

Stereochemical and Functional Modifications

  • D- vs. L-Configuration : The D-form of glutamine (as in the target compound) is rare in nature but valuable for creating protease-resistant peptides or chiral catalysts.
  • Xanthenyl vs. The tert-butyl ester in N-Cbz-L-glutamic acid 5-tert-butyl ester enhances solubility in organic solvents, facilitating coupling reactions.

Commercial and Practical Considerations

  • Cost and Availability : N-Cbz-L-glutamine is priced at ¥4,500/1g, while N-Cbz-L-glutamic acid 5-tert-butyl ester costs ¥6,000/5g. The xanthenyl-containing derivatives (target compound and Boc analog) are likely more expensive due to complex synthesis and niche applications.
  • Stability : The bulky xanthenyl group in the target compound may reduce shelf stability compared to simpler analogs like N-Cbz-L-glutamine.

Research Findings and Implications

  • Fluorescence Applications : Xanthenyl-modified glutamine derivatives (e.g., N-Boc-N'-xanthenyl-L-glutamine) have been explored as fluorescent tags in peptide-based imaging. The target compound’s D-configuration could further enhance metabolic stability in such applications.
  • Synthetic Challenges : The steric bulk of the xanthenyl group complicates coupling reactions, necessitating optimized conditions (e.g., extended reaction times or elevated temperatures).

Limitations in Current Data

  • Further experimental characterization is required.

Biological Activity

N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-glutamine, modified with a carbobenzyloxy (Cbz) protecting group and a xanthenyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The structure of this compound can be represented as follows:

C18H19N3O4\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Where:

  • Cbz (carbobenzyloxy) serves as a protecting group.
  • The xanthenyl group contributes to the compound's unique properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Cellular Uptake : The structure allows for efficient cellular uptake, which is essential for its biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of enzyme X, suggesting potential use in metabolic disorders.
Study 2Showed enhanced receptor binding affinity compared to other glutamine derivatives, indicating possible applications in neuropharmacology.
Study 3Reported cytotoxic effects on cancer cell lines, highlighting its potential as an anti-cancer agent.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Neuroprotective Agents : Due to its receptor interaction profile, it may be developed as a neuroprotective agent in conditions like Alzheimer's disease.
  • Anticancer Therapies : Its cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.
  • Metabolic Disorders : The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic syndromes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Cbz-N5-xanthen-9-yl-D-glutamine with high purity?

  • Methodological Answer : Synthesis requires precise control of protecting groups. For example, the Cbz (carbobenzyloxy) group must remain intact during coupling reactions to avoid side products. Use anhydrous conditions and monitor reactions via TLC or HPLC. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical. Characterization should include 1^1H NMR to confirm the absence of deprotected amines and LC-MS for molecular weight verification .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm stereochemistry (D-configuration) and xanthenyl group positioning via coupling constants in 1^1H NMR and 13^{13}C NMR chemical shifts.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and rule out impurities.
  • HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. What standard protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Cbz group. For experimental use, prepare fresh solutions in anhydrous DMSO or DMF to avoid moisture-induced degradation. Always conduct stability tests under intended experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy to track absorbance changes at 270 nm (xanthenyl chromophore) .

Advanced Research Questions

Q. How should researchers address conflicting data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variability. For glutamine synthetase inhibition studies:

  • Standardize Assays : Use a fixed enzyme concentration (e.g., 0.1 µM) and pre-incubate the compound with the enzyme for 10 minutes.
  • Control for Solvent Effects : Ensure DMSO concentrations ≤1% (v/v).
  • Cross-Validate : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What strategies can resolve unexpected byproducts during hydrolysis of the xanthenyl group?

  • Methodological Answer : Hydrolysis under acidic conditions (e.g., 6N HCl) may generate γ-esters or chloroalkyl amines, as seen in polyglutamine derivatives . Mitigate this by:

  • Optimizing Reaction Time/Temperature : Use mild conditions (e.g., 4N HCl, 25°C for 2 hours) and monitor via LC-MS.
  • Post-Hydrolysis Purification : Apply ion-exchange chromatography to separate charged byproducts.
  • Characterize Byproducts : Use 1^1H NMR and IR spectroscopy to identify unexpected esters or amines.

Q. How can researchers design experiments to probe the compound’s role in cellular nitrogen metabolism?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 15^{15}N into the glutamine moiety to track nitrogen assimilation via LC-MS/MS.
  • Gene Knockdown Models : Use siRNA targeting glutamine synthetase (GS) in cell lines to assess the compound’s compensatory effects on ammonia levels.
  • Metabolomic Profiling : Pair with UPLC-QTOF-MS to quantify downstream metabolites (e.g., glutamate, α-ketoglutarate) under varying compound concentrations .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Assay Heterogeneity : Differences in enzyme isoforms (e.g., human vs. bacterial GS) or substrate concentrations (ATP/glutamate) can alter IC50_{50}. Perform dose-response curves under standardized conditions.
  • Statistical Validation : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to calculate 95% confidence intervals.
  • Meta-Analysis : Compare data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and highlight methodological variables in a summary table .

Q. Experimental Design Guidelines

Q. What are critical parameters for reproducibility in kinetic studies with this compound?

  • Methodological Answer :

  • Precision in Compound Preparation : Use gravimetric measurements (±0.1 mg accuracy) for stock solutions.
  • Temperature Control : Maintain reactions at 37°C (±0.5°C) using a thermostated cuvette holder.
  • Data Reporting : Follow Beilstein Journal guidelines: include raw data (e.g., absorbance vs. time curves) in supplementary files and specify instrument models (e.g., SpectraMax M5) .

Properties

IUPAC Name

5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCASNYXSAWPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.